N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a substituted acetamide featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a sulfanyl-linked imidazole moiety substituted with a 2,3-dimethylphenyl group. Cryo-EM studies reveal its coordination with nickel ions in the active site of Helicobacter pylori urease (PDB ID: 6ZJA), suggesting therapeutic relevance for conditions like hepatic encephalopathy and bacterial infections .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVQNJGABUQHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development.
Therapeutic Applications:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Data Tables: Key Structural and Functional Comparisons
Table 1. Structural Parameters of Selected Acetamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₃N₃O₂S | 433.55 | 3,5-Dimethylphenyl, Imidazole-sulfanyl | H. pylori Urease |
| SHA | C₁₇H₁₈N₄O₂S | 387.47 | Hydroxylamine, Imidazole-sulfanyl | H. pylori Urease |
| N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide | C₁₁H₁₁Cl₃N₂O | 289.57 | 3,5-Dimethylphenyl, Trichloro | Crystallography Studies |
| N-(4-Fluorobenzyl)-Derivative | C₂₃H₂₅FN₄O₃S | 456.54 | 4-Fluorobenzyl, Hydroxymethyl-imidazole | Enzyme Inhibition |
Research Findings and Mechanistic Insights
- Cryo-EM Structural Analysis : The target compound binds to H. pylori urease via sulfanyl-imidazole coordination to nickel ions, analogous to SHA but with reduced affinity due to steric bulk from the 2,3-dimethylphenyl group .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide increase crystallographic stability but reduce bioavailability .
- Fluorinated Derivatives : Fluorobenzyl substitutions improve membrane permeability but introduce metabolic liabilities, as seen in the N-(4-fluorobenzyl) analog .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 304.42 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives containing similar imidazole and sulfanyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | MRSA | 1 µg/mL | |
| Compound B | VRE | 2 µg/mL | |
| Compound C | Candida auris | 0.5 µg/mL |
These findings suggest that modifications in the structure can significantly enhance antimicrobial efficacy.
Anticancer Activity
The compound's anticancer properties have also been investigated. Studies indicate that certain analogs exhibit cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative demonstrated a reduction in cell viability in colorectal cancer (Caco-2) cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound Name | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound D | Caco-2 | 39.8 | |
| Compound E | A549 | 35.0 | |
| Compound F | HeLa | 27.2 |
These results indicate that the structural features of the compound may play a crucial role in its anticancer activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against drug-resistant bacterial strains. The results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.
- Case Study on Cancer Cell Lines : Another investigation focused on the compound's effects on various cancer cell lines. The study found that specific substitutions on the imidazole ring enhanced cytotoxicity against Caco-2 cells while maintaining selectivity towards other cell types, suggesting a promising avenue for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
